molecular formula C61H64O12 B1662045 (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol CAS No. 717132-49-5

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol

Cat. No. B1662045
M. Wt: 989.1
InChI Key: CJVYJAHFFHWMAB-UYXCTYGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol is a useful research compound. Its molecular formula is C61H64O12 and its molecular weight is 989.1. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-61-59(69-41-49-30-18-7-19-31-49)58(68-40-48-28-16-6-17-29-48)56(53(72-61)43-65-37-45-22-10-3-11-23-45)73-60-57(67-39-47-26-14-5-15-27-47)54(62)55(66-38-46-24-12-4-13-25-46)52(71-60)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55+,56-,57-,58+,59-,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVYJAHFFHWMAB-UYXCTYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Reactant of Route 3
Reactant of Route 3
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Reactant of Route 4
Reactant of Route 4
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Reactant of Route 5
Reactant of Route 5
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol
Reactant of Route 6
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol

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